(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

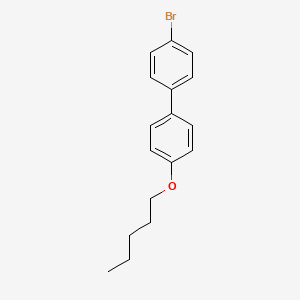

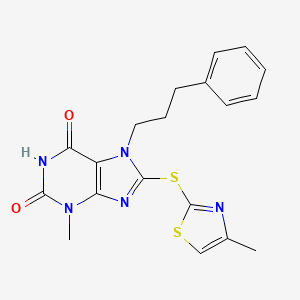

“(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane” is a cyclic compound with potential applications in various fields of research and industry. It is also known as benzyl tert-butyl ((1R,3S)-cyclopentane-1,3-diyl)dicarbamate . The compound contains a total of 51 bonds, including 25 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 2 (thio-) carbamates (aliphatic) .

Molecular Structure Analysis

The molecular formula of “(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane” is C18H26N2O4 . The InChI code for the compound is 1S/C18H26N2O4/c1-18(2,3)24-17(22)20-15-10-9-14(11-15)19-16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)(H,20,22)/t14-,15+/m0/s1 .

Physical And Chemical Properties Analysis

“(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane” has a molecular weight of 334.42 . It is a solid at room temperature . The compound should be stored in a refrigerator .

Wissenschaftliche Forschungsanwendungen

Synthesis of β, γ-Diamino Acids

(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane is utilized in the synthesis of various diastereomeric amino acids. For instance, compounds like N-Boc-2-amino-3-hydroxy-1-phenylbutane were converted to N3-Boc-3, 4-diaminopentanoic acid through SN2 type substitution, illustrating the compound's role in producing complex amino acids (Kano, Yokomatsu, Iwasawa, & Shibuya, 1988).

Peptide Formation and Structural Studies

The compound aids in the synthesis of diastereomeric six-membered ring α,α-disubstituted α-amino acids. These amino acids are crucial for studying the conformations of peptide backbones and cyclohexane rings of amino acid residues, significantly contributing to peptide chemistry research (Hirata, Ueda, Oba, Doi, Demizu, Kurihara, Nagano, Suemune, & Tanaka, 2015).

Amino Acid Derivative Synthesis

It plays a key role in synthesizing various amino acid derivatives. For instance, Boc- and Cbz-NCAs and N,N- bis (alkoxycarbonyl) amino acid fluorides have been prepared using this compound, demonstrating its versatility in producing activated amino acid derivatives (Šavrda, Chertanova, & Wakselman, 1994).

Enzyme Inhibition Studies

The compound is used in studying enzyme inhibitors. Cycloleucine and its derivatives, synthesized from compounds like (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane, serve as competitive inhibitors in the synthesis of S-adenosyl-L-methionine by various enzymes (Coulter, Lombardini, Sufrin, & Talalay, 1974).

Asymmetric Catalytic Synthesis

This compound is instrumental in the asymmetric catalytic synthesis of N-protected 1,2-amino alcohols. The reactions involving this compound are carried out under room temperature, demonstrating its application in environmentally friendly synthesis processes (Bartoli, Bosco, Carlone, Locatelli, Melchiorre, & Sambri, 2004).

Biological Activity Research

It is utilized in synthesizing biologically active substances, such as sperabillin C and (R)-GABOB. This highlights its importance in the field of bioactive molecule synthesis and pharmacological research (Hashiguchi, Kawada, & Natsugari, 1992).

Safety And Hazards

Eigenschaften

IUPAC Name |

benzyl N-[(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-15-10-9-14(11-15)19-16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)(H,20,22)/t14-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUVRCBRFPDMCW-LSDHHAIUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2360077.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360079.png)

![2-Chloro-N-[4-(5-oxopyrrolidin-2-yl)phenyl]propanamide](/img/structure/B2360082.png)

![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3-bromobenzoate](/img/structure/B2360089.png)

![(Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2360093.png)